molecular formula C13H12ClN3O B5560647 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]indoline

1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]indoline

Cat. No. B5560647
M. Wt: 261.70 g/mol
InChI Key: UZRXHOCXKVNHOM-UHFFFAOYSA-N
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Description

The compound “1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]indoline” is a complex organic molecule that contains an indoline group and a 4-chloro-1-methyl-1H-pyrazol-5-yl group . The indoline group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The 4-chloro-1-methyl-1H-pyrazol-5-yl group is a pyrazole ring with a chlorine atom and a methyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indoline and 4-chloro-1-methyl-1H-pyrazol-5-yl groups. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the chlorine atom might increase its reactivity compared to a similar compound without a chlorine atom .

Scientific Research Applications

Synthesis and Biological Activity

Research on pyrazoline and pyrazole derivatives highlights their significant roles in medicinal chemistry due to their broad spectrum of biological activities. For instance, Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives bearing benzenesulfonamide moieties, showcasing their antimicrobial activity against various organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans. These findings underscore the potential of such compounds in developing new antimicrobial agents (Hassan, 2013).

Green Chemistry and Corrosion Inhibition

The application of green chemistry principles in synthesizing spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives by Gupta et al. (2018) illustrates an innovative approach to corrosion inhibition for mild steel in hydrochloric acid. These inhibitors were synthesized using ultrasound as an energy source, demonstrating high inhibition efficiency and suggesting their utility in industrial applications (Gupta et al., 2018).

Catalytic Applications and Material Science

The versatility of arylhydrazines in organic synthesis, as explored by Hosseinian et al. (2018), reveals their utility in cross-coupling reactions, forming the backbone for synthesizing biologically active molecules such as indoles, pyrazoles, and quinazolines. This research showcases the potential for developing new catalytic methodologies and novel materials (Hosseinian et al., 2018).

Photocatalysis and Environmental Applications

Further, the study on the synthesis and characterization of 4,5-dihydro-1H-pyrazolo[3,4b][1,4]azaphosphinines by Tolmachev et al. (1999) contributes to the understanding of photocatalysis and its environmental applications. These compounds, characterized by detailed NMR spectroscopic investigations, could serve as models for designing photocatalytic systems aimed at environmental purification or energy conversion (Tolmachev et al., 1999).

Mechanism of Action

The mechanism of action of this compound is not known as it is a novel compound with no reported biological activity .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Additionally, it could be interesting to investigate its potential biological activity .

properties

IUPAC Name

(4-chloro-2-methylpyrazol-3-yl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-16-12(10(14)8-15-16)13(18)17-7-6-9-4-2-3-5-11(9)17/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRXHOCXKVNHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-methylpyrazol-3-yl)-(2,3-dihydroindol-1-yl)methanone

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